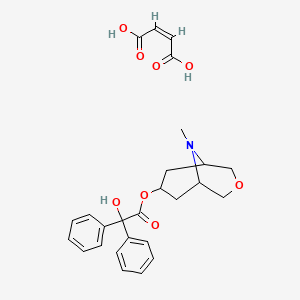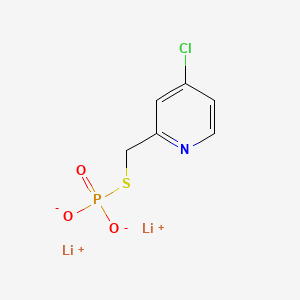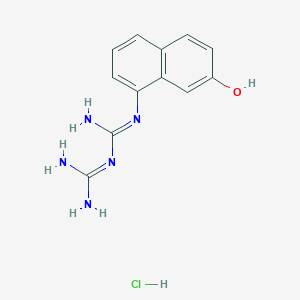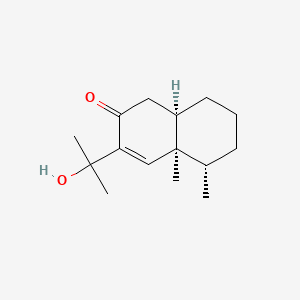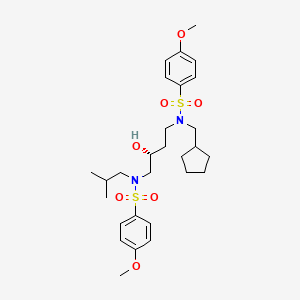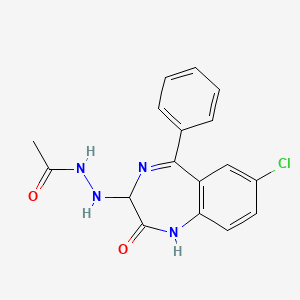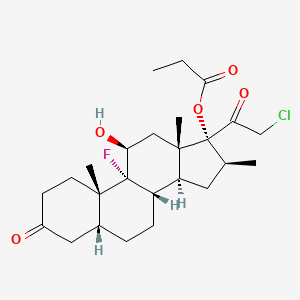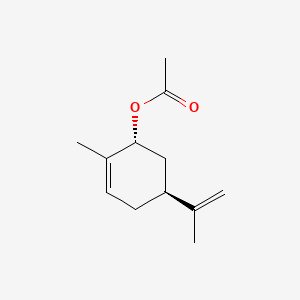![molecular formula C38H80N.C32H15CuN8O3S<br>C70H95CuN9O3S B12780678 copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate CAS No. 70750-63-9](/img/structure/B12780678.png)
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” is a complex organometallic compound. It is known for its unique structure, which includes a phthalocyanine core with copper at its center, and long alkyl chains attached to the nitrogen atoms. This compound is often used in various scientific and industrial applications due to its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalocyanine with copper salts in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the complex structure. The long alkyl chains are introduced through a quaternization reaction, where dimethyl(dioctadecyl)amine reacts with the phthalocyanine-copper complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center and the phthalocyanine ring.
Substitution: The long alkyl chains can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce copper(I) complexes. Substitution reactions can yield a variety of derivatives with different alkyl or functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable structure and ability to facilitate electron transfer processes.
Biology
In biological research, it is used as a fluorescent marker due to its strong absorption and emission properties in the visible spectrum.
Medicine
Industry
In the industrial sector, it is used in the production of dyes and pigments, providing vibrant and stable colors for various applications.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets. In catalytic reactions, the copper center facilitates electron transfer, enabling the reaction to proceed. In biological applications, the phthalocyanine ring absorbs light and transfers energy to surrounding molecules, generating reactive oxygen species that can damage or destroy target cells.
類似化合物との比較
Similar Compounds
Copper phthalocyanine: A simpler compound with a similar core structure but without the long alkyl chains.
Zinc phthalocyanine: Similar structure but with zinc instead of copper, used in similar applications.
Iron phthalocyanine: Contains iron at the center, used as a catalyst in different types of reactions.
Uniqueness
The uniqueness of “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” lies in its long alkyl chains, which enhance its solubility and stability in various solvents. This makes it more versatile and effective in a wider range of applications compared to its simpler counterparts .
特性
CAS番号 |
70750-63-9 |
|---|---|
分子式 |
C38H80N.C32H15CuN8O3S C70H95CuN9O3S |
分子量 |
1206.2 g/mol |
IUPAC名 |
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C38H80N.C32H16N8O3S.Cu/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h5-38H2,1-4H3;1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q+1;-2;+2/p-1 |
InChIキー |
IPHJYJHJDIGARM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
物理的記述 |
Dry Powder; Liquid, Other Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


